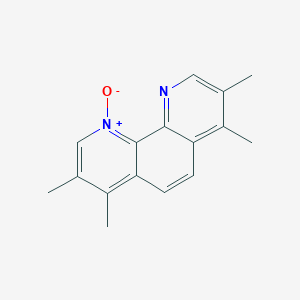
2-Chloro-3-methoxyanthracene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methoxyanthracene-1,4-dione is a polycyclic aromatic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to the anthracene-1,4-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxyanthracene-1,4-dione typically involves the functionalization of anthracene derivatives. One common method is the bromination of anthracene followed by substitution reactions to introduce the chlorine and methoxy groups. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by nucleophilic substitution with methanol and a chlorinating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-methoxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Chloro-3-methoxyanthracene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections and cancer.
作用機序
The mechanism of action of 2-Chloro-3-methoxyanthracene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, leading to cell death. These mechanisms contribute to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-Chloroanthracene-1,4-dione: Similar structure but lacks the methoxy group.
3-Methoxyanthracene-1,4-dione: Similar structure but lacks the chlorine atom.
2,3-Dichloroanthracene-1,4-dione: Contains two chlorine atoms instead of one chlorine and one methoxy group.
Uniqueness
2-Chloro-3-methoxyanthracene-1,4-dione is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
103876-01-3 |
|---|---|
分子式 |
C15H9ClO3 |
分子量 |
272.68 g/mol |
IUPAC名 |
2-chloro-3-methoxyanthracene-1,4-dione |
InChI |
InChI=1S/C15H9ClO3/c1-19-15-12(16)13(17)10-6-8-4-2-3-5-9(8)7-11(10)14(15)18/h2-7H,1H3 |
InChIキー |
WXWGTEWXTWRBGY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C2=CC3=CC=CC=C3C=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


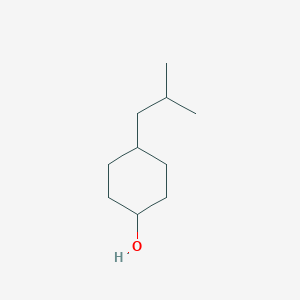
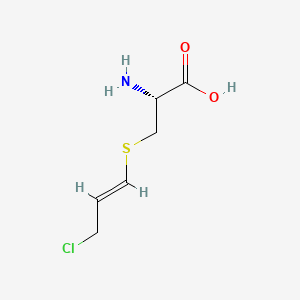
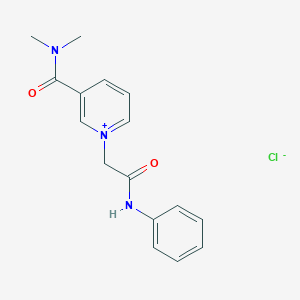
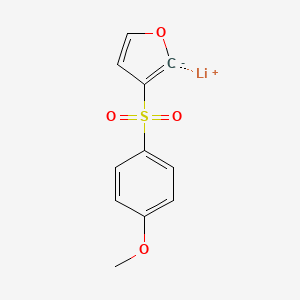
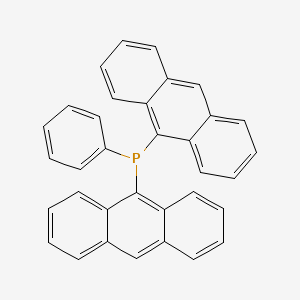
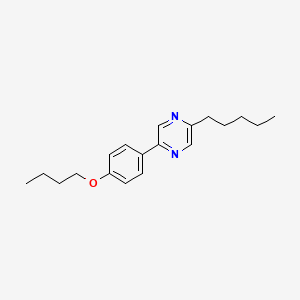
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
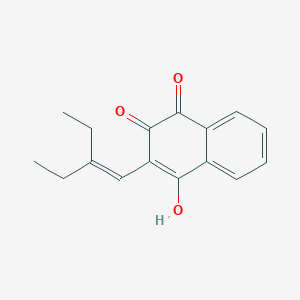

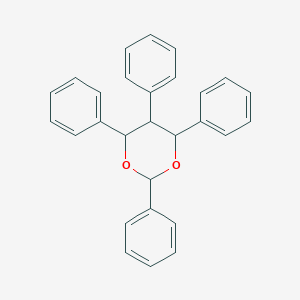
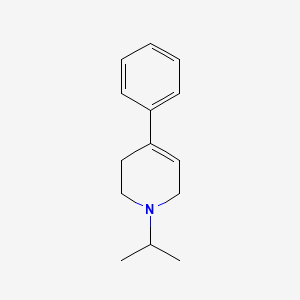
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
